

(R)-1-Boc-azepane-2-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Boc-azepane-2-carboxylic acid

Cat. No.: B1388167

[Get Quote](#)

An In-Depth Technical Guide to **(R)-1-Boc-azepane-2-carboxylic acid** for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **(R)-1-Boc-azepane-2-carboxylic acid**, a chiral building block of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its properties, synthesis, and applications.

Introduction: Strategic Importance in Medicinal Chemistry

(R)-1-Boc-azepane-2-carboxylic acid is a non-canonical, cyclic amino acid derivative. Its structure is characterized by a seven-membered azepane ring, which provides a unique conformational constraint compared to linear or smaller cyclic amino acids. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen makes it an ideal component for peptide synthesis and other complex molecular constructions. The defined (R)-stereochemistry at the α -carbon is crucial for creating stereochemically pure compounds, a fundamental requirement for developing selective and potent therapeutics.

The azepane scaffold is increasingly utilized to design novel ligands, particularly for G protein-coupled receptors (GPCRs) and other challenging biological targets.[\[1\]](#) The constrained nature of the ring system helps to lock the molecule into a specific bioactive conformation, potentially increasing binding affinity and reducing off-target effects. This guide will delve into the core technical data, synthesis strategies, and practical applications that underscore the value of this compound.

Core Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The data below has been compiled from various chemical suppliers and databases.

Identity and Physical Properties

Property	Value	Source(s)
CAS Number	1227926-67-1	[2] [3] [4]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[2] [3]
Molecular Weight	243.30 g/mol	[3] [4]
IUPAC Name	(2R)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid	[3]
Appearance	White to off-white lyophilized powder or crystals	[2] [5]
Melting Point	109-113 °C	[3]
Boiling Point	369.0 ± 35.0 °C (Predicted)	[3]
Density	1.133 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	4.03 ± 0.20 (Predicted)	[3]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

- Long-Term Storage: Store at -20°C, sealed under dry conditions.[2][4]
- Short-Term Storage: For frequent use, store at 2-8°C for up to one week.[2][4]
- Handling: The compound is typically supplied as a lyophilized powder.[2] It is recommended to aliquot the material upon receipt to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[2]

Safety and Hazard Information

Based on the Globally Harmonized System (GHS), the following safety information should be observed.

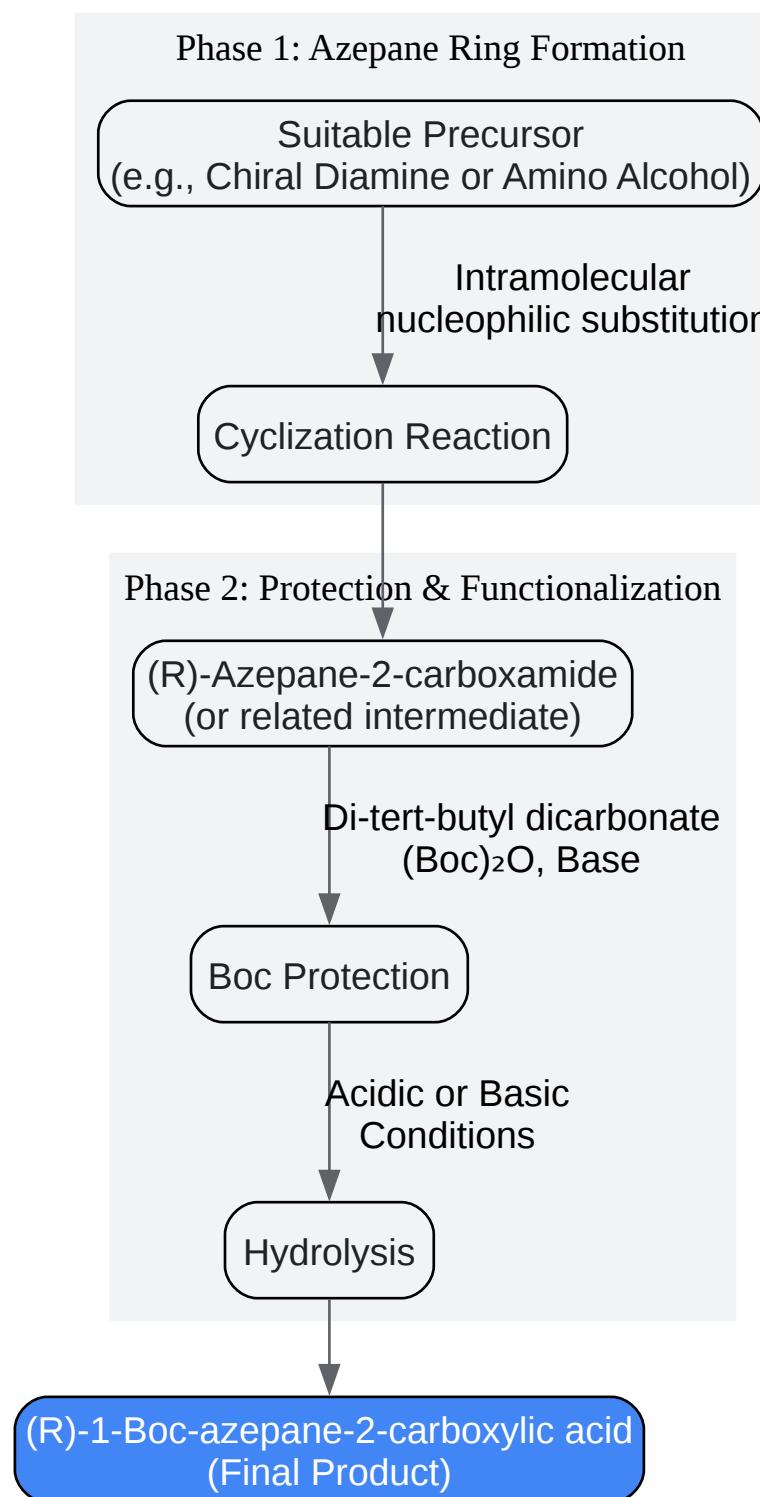
Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Signal Word	Warning	

Recommended Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- P337+P313: If eye irritation persists: Get medical advice/attention.[4]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the structure and purity of **(R)-1-Boc-azepane-2-carboxylic acid**. The following are the expected characteristic signals based on its structure and data from its enantiomer.[6][7]


- ^1H NMR (Proton NMR): The spectrum will show a complex set of multiplets for the azepane ring protons. A characteristic broad singlet is expected far downfield (typically \sim 12 ppm) for the carboxylic acid proton, though its position is dependent on concentration and solvent. The nine protons of the Boc group will appear as a sharp singlet around 1.4 ppm.
- ^{13}C NMR (Carbon NMR): The carboxyl carbon is expected in the 165-185 ppm range.^[7] The carbonyl of the Boc group will appear around 155 ppm, and the quaternary carbon of the Boc group will be near 80 ppm. The carbons of the azepane ring will resonate in the aliphatic region.
- IR (Infrared) Spectroscopy: Two key absorptions definitively identify the carboxylic acid moiety: a very broad O-H stretch from 2500-3300 cm^{-1} and a strong C=O (carbonyl) stretch between 1710-1760 cm^{-1} .^[7] An additional C=O stretch from the Boc group will also be present.

Synthesis and Purification Strategy

While numerous proprietary methods exist, a robust and logical synthetic approach can be designed based on established organic chemistry principles. The following workflow outlines a representative synthesis.

Conceptual Synthesis Workflow

The synthesis of chiral cyclic amino acids often involves the resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor. A common strategy involves the cyclization to form the azepane ring, followed by Boc protection and introduction of the carboxylic acid functionality.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Boc Protection

This protocol describes the protection of the secondary amine, a crucial step in the synthesis. This is a generalized method adaptable for this substrate.

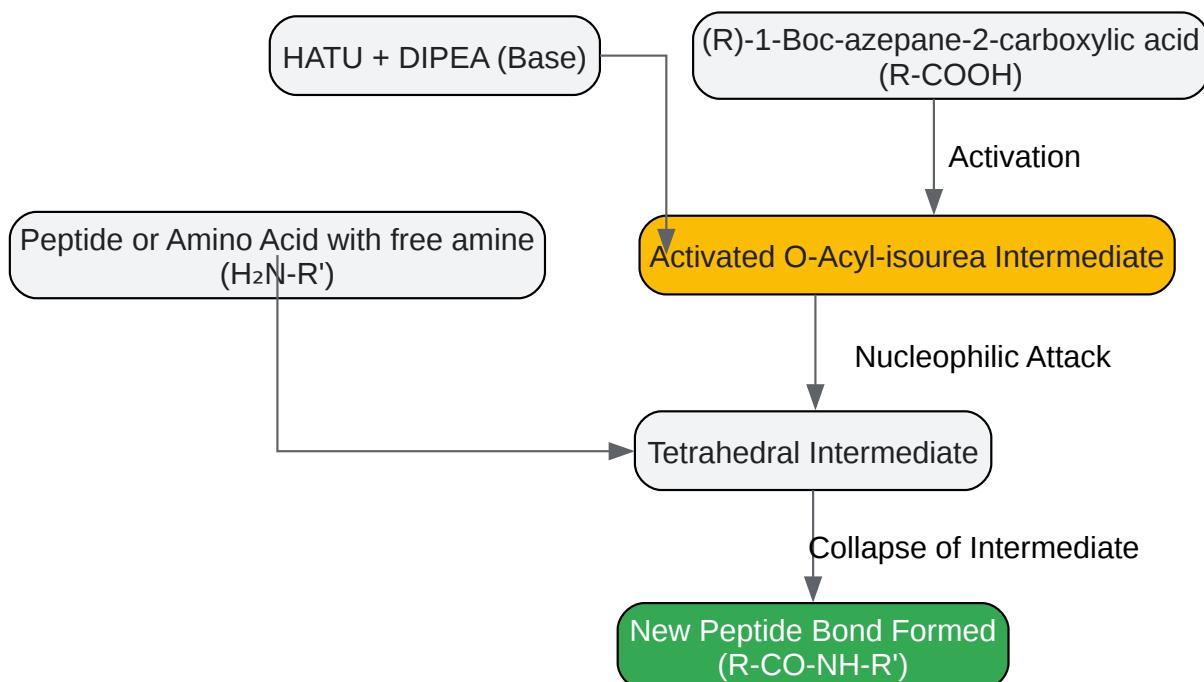
Objective: To introduce the Boc protecting group onto the nitrogen of the azepane ring.

Materials:

- (R)-Azepane-2-carboxylic acid intermediate
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH) or a non-nucleophilic base like triethylamine (TEA)
- Solvent: Dioxane/Water or Tetrahydrofuran (THF)
- Ethyl acetate and brine for workup

Procedure:

- **Dissolution:** Dissolve the (R)-azepane-2-carboxylic acid intermediate in a 1:1 mixture of dioxane and water.
- **Basification:** Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of NaOH to deprotonate the carboxylic acid and neutralize the amine salt if applicable.
- **Reagent Addition:** Add 1.1 equivalents of (Boc)₂O dissolved in a minimal amount of dioxane dropwise to the stirring solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:**
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
 - Adjust the pH of the remaining aqueous solution to ~3 with a cold 1M HCl solution.


- Extract the product into ethyl acetate (3x volumes).
- Wash the combined organic layers with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **(R)-1-Boc-azepane-2-carboxylic acid**.

Core Application: Peptide Synthesis

The primary application of **(R)-1-Boc-azepane-2-carboxylic acid** is as a building block in solid-phase or solution-phase peptide synthesis. The carboxylic acid functionality allows it to be coupled to a free amine, while the Boc group protects its own nitrogen from reacting.

Peptide Coupling Mechanism

The following diagram illustrates a standard amide bond formation using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

[Click to download full resolution via product page](#)

Caption: Amide coupling reaction pathway using HATU as an activator.

Protocol: Amide Coupling Reaction

Objective: To couple **(R)-1-Boc-azepane-2-carboxylic acid** to the N-terminus of a resin-bound peptide.

Materials:

- **(R)-1-Boc-azepane-2-carboxylic acid** (3 eq.)
- HATU (2.9 eq.)
- N,N-Diisopropylethylamine (DIPEA) (6 eq.)
- Peptide-resin with a free N-terminal amine (1 eq.)
- Solvent: N,N-Dimethylformamide (DMF)

Procedure:

- Pre-activation: In a clean reaction vessel, dissolve **(R)-1-Boc-azepane-2-carboxylic acid** and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.
 - Rationale: Pre-activation forms the highly reactive O-acylisourea intermediate, ensuring that the coupling reaction is rapid and efficient once the amine is introduced. DIPEA acts as a non-nucleophilic base to facilitate this process.
- Coupling: Add the pre-activated solution to the peptide-resin, which has been pre-swollen in DMF.
- Reaction: Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: Perform a qualitative test (e.g., a Kaiser test) to confirm the consumption of the free primary amine on the resin. A negative test (yellow beads) indicates a complete

reaction.

- **Washing:** Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove any excess reagents and byproducts.
- **Deprotection:** The Boc group can then be removed with an acid like trifluoroacetic acid (TFA) to reveal a new N-terminal amine, ready for the next coupling cycle.[1]

Conclusion

(R)-1-Boc-azepane-2-carboxylic acid is a high-value, versatile building block for modern drug discovery. Its unique seven-membered ring structure offers novel conformational possibilities for scaffold design, while its stereochemical purity is essential for selective molecular recognition. The well-established chemistry of the Boc protecting group and the carboxylic acid functional handle makes its incorporation into complex molecules both predictable and efficient. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 2. cusabio.com [cusabio.com]
- 3. lookchem.com [lookchem.com]
- 4. 1227926-67-1|(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [(R)-1-Boc-azepane-2-carboxylic acid CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388167#r-1-boc-azepane-2-carboxylic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com